Methyl 2-(2-methoxy-2-oxoethyl)benzoate Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 716-43-8
VCID: VC1967452
InChI: InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3
SMILES: COC(=O)CC1=CC=CC=C1C(=O)OC
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

Methyl 2-(2-methoxy-2-oxoethyl)benzoate

CAS No.: 716-43-8

Cat. No.: VC1967452

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-methoxy-2-oxoethyl)benzoate - 716-43-8

Specification

CAS No. 716-43-8
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name methyl 2-(2-methoxy-2-oxoethyl)benzoate
Standard InChI InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3
Standard InChI Key ROMWRJNZSHFGEK-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=CC=C1C(=O)OC
Canonical SMILES COC(=O)CC1=CC=CC=C1C(=O)OC

Introduction

Chemical Identity and Structure

Methyl 2-(2-methoxy-2-oxoethyl)benzoate is a benzoate ester derivative characterized by a methoxy-oxoethyl substituent at the ortho position of the benzene ring. This compound is known by several synonyms in the chemical literature, contributing to its diverse representation in databases and catalogs.

Basic Identification

ParameterInformation
CAS Number716-43-8
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
IUPAC Namemethyl 2-(2-methoxy-2-oxoethyl)benzoate
SynonymsDimethyl homophthalate; (2-methoxy-2-oxoethyl)benzenecarboxylate; Methyl 2-(2-methoxy-2-oxoethyl)benzenecarboxylate; Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester
European Community (EC) Number816-617-0

The compound features a benzene ring with two key functional groups: a methyl ester group (-COOCH₃) directly attached to the ring and a methoxy-oxoethyl side chain (-CH₂COOCH₃) at the ortho position. This structural arrangement contributes significantly to its chemical reactivity and potential applications .

Structural Characteristics

The molecular structure contains four oxygen atoms distributed among two ester groups, creating a unique electron distribution pattern that influences its chemical behavior. The presence of these electron-withdrawing groups affects the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. The compound's structure can be represented in various chemical notation systems:

  • InChI: 1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3

  • InChI Key: ROMWRJNZSHFGEK-UHFFFAOYSA-N

  • SMILES: COC(=O)CC1=CC=CC=C1C(=O)OC

The structural arrangement gives the molecule distinct regions of polarity and potential hydrogen bonding sites, which influence its physical properties and intermolecular interactions.

Physical and Chemical Properties

Methyl 2-(2-methoxy-2-oxoethyl)benzoate exhibits specific physical and chemical properties that determine its behavior in various environments and reactions.

Physical Properties

PropertyValue
Physical State at Room TemperatureLiquid
AppearanceColorless to light yellow liquid
Melting PointNot precisely determined in available literature
Boiling PointNot precisely determined in available literature
DensityApproximately 1.1-1.2 g/cm³ (estimated based on similar compounds)
SolubilitySoluble in organic solvents (e.g., methanol, ethanol, acetone, chloroform); limited solubility in water
Storage TemperatureRecommended 2-8°C

The compound's physical state as a liquid at room temperature facilitates its handling in laboratory settings and industrial processes. Its solubility profile favors organic media, making it suitable for various organic reactions and formulations .

Chemical Reactivity

The chemical reactivity of Methyl 2-(2-methoxy-2-oxoethyl)benzoate is largely determined by its functional groups:

  • The ester groups can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acids.

  • The methylene group (-CH₂-) connecting the aromatic ring to the ester moiety can participate in condensation reactions.

  • The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing ester groups typically reduces its reactivity compared to unsubstituted benzene.

The compound demonstrates moderate stability under normal conditions but may degrade under prolonged exposure to heat, strong acids, or bases. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex structures .

Synthesis and Production Methods

The synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate can be achieved through several routes, with the choice of method typically depending on the scale of production, available starting materials, and desired purity.

Laboratory Synthesis

In laboratory settings, Methyl 2-(2-methoxy-2-oxoethyl)benzoate is commonly synthesized through one of the following methods:

  • Esterification of 2-(2-methoxy-2-oxoethyl)benzoic acid: This direct approach involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Alkylation of methyl 2-methylbenzoate: This method involves the reaction of methyl 2-methylbenzoate with a suitable reagent to introduce the methoxy-oxoethyl group at the ortho position.

  • Functionalization of phthalides: Starting from phthalide derivatives, a sequence of ring-opening and esterification reactions can yield the target compound.

These synthetic routes typically require controlled reaction conditions, including temperature management, precise reagent ratios, and in some cases, inert atmospheres to prevent unwanted side reactions .

Applications and Uses

Methyl 2-(2-methoxy-2-oxoethyl)benzoate serves various functions across different fields, primarily due to its reactive functional groups and structural features.

Research Applications

In chemical research, this compound plays several important roles:

  • Synthetic intermediate: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

  • Model compound: Its structure makes it useful for studying reaction mechanisms, particularly those involving ester functionalities.

  • Reference standard: High-purity samples are used as analytical standards in chromatography and spectroscopic studies.

The presence of two ester groups in different chemical environments makes it particularly valuable for selective transformation studies, where one ester might be modified while leaving the other intact .

Hazard TypeClassification
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection

Analytical Characterization

Analytical techniques play a crucial role in identifying, quantifying, and assessing the purity of Methyl 2-(2-methoxy-2-oxoethyl)benzoate.

Spectroscopic Analysis

Several spectroscopic methods are employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR shows characteristic signals for aromatic protons (approximately δ 7.2-8.0 ppm), methylene protons (approximately δ 3.5-4.0 ppm), and methyl ester protons (approximately δ 3.6-3.9 ppm).

    • ¹³C NMR reveals signals for carbonyl carbons (approximately δ 165-175 ppm), aromatic carbons (approximately δ 125-140 ppm), and methyl carbons (approximately δ 50-55 ppm).

  • Infrared (IR) Spectroscopy: Shows characteristic absorptions for ester C=O stretching (approximately 1720-1740 cm⁻¹), aromatic C=C stretching (approximately 1600 and 1450 cm⁻¹), and C-O stretching (approximately 1200-1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak appears at m/z 208, with fragmentation patterns showing characteristic losses of methoxy groups and other structural components .

Chromatographic Analysis

Chromatographic techniques provide information about the compound's purity and can be used for quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC): Typically performed on a C18 reverse-phase column using methanol/water or acetonitrile/water mobile phases.

  • Gas Chromatography (GC): Useful for volatile samples, often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities.

These analytical approaches are essential for quality control in both research and industrial settings, ensuring the identity and purity of the compound for its intended applications .

Current Research and Future Perspectives

Current research involving Methyl 2-(2-methoxy-2-oxoethyl)benzoate spans various scientific disciplines, though specific studies focusing solely on this compound are somewhat limited in the available literature.

Research Trends

Recent research directions involving this compound or its structural analogs include:

  • Synthetic methodologies: Development of more efficient and environmentally friendly methods for its synthesis.

  • Derivative exploration: Creation and study of structural derivatives to expand the range of potential applications.

  • Reaction mechanism investigations: Using the compound to elucidate reaction pathways and mechanisms, particularly those involving ester functionalities.

The bifunctional nature of the molecule continues to attract interest from researchers seeking versatile chemical building blocks .

Future Perspectives

Potential future developments involving Methyl 2-(2-methoxy-2-oxoethyl)benzoate may include:

  • Green chemistry applications: Exploration of its role in more sustainable chemical processes.

  • Material science innovations: Investigation of its potential in the development of novel materials with specific properties.

  • Biological activity studies: Assessment of potential biological activities of the compound or its derivatives that might lead to pharmaceutical applications.

While current research specifically focused on this compound appears limited, its structural features suggest continued relevance in chemical synthesis and potential for expanded applications as research progresses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator